molecular formula C12H13ClN2O B12893007 1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride CAS No. 20242-34-6

1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride

Cat. No.: B12893007
CAS No.: 20242-34-6
M. Wt: 236.70 g/mol
InChI Key: SNMAMLQEKVNFHE-UHFFFAOYSA-M
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Description

1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride is a chemical compound that features a pyridinium core substituted with an allyl group and a 3-methylisoxazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Allylation of Pyridine: The pyridine ring is allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Quaternization: The allylated pyridine is then reacted with the isoxazole derivative to form the final product, 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride, through a quaternization reaction with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the allyl group.

Scientific Research Applications

1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3-methylisoxazole.

    Pyridinium Compounds: Compounds with pyridinium cores, such as N-allylpyridinium chloride.

Uniqueness: 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride is unique due to the combination of the isoxazole and pyridinium moieties, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

20242-34-6

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

3-methyl-5-(1-prop-2-enylpyridin-1-ium-4-yl)-1,2-oxazole;chloride

InChI

InChI=1S/C12H13N2O.ClH/c1-3-6-14-7-4-11(5-8-14)12-9-10(2)13-15-12;/h3-5,7-9H,1,6H2,2H3;1H/q+1;/p-1

InChI Key

SNMAMLQEKVNFHE-UHFFFAOYSA-M

Canonical SMILES

CC1=NOC(=C1)C2=CC=[N+](C=C2)CC=C.[Cl-]

Origin of Product

United States

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